molecular formula C9H6BrClN2O B2867145 (3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride CAS No. 1261025-41-5

(3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride

Cat. No. B2867145
CAS RN: 1261025-41-5
M. Wt: 273.51
InChI Key: IIIZLZOTLVSBRM-LCYFTJDESA-N
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Description

(3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely distributed in nature. The synthesis of (3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. Moreover, it has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy. In addition, ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride can induce DNA damage and ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. Moreover, it has been found to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. In addition, ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The synthesis of ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is a complex process that requires specialized equipment and expertise. Moreover, the overall yield of this process is relatively low, which makes it a challenging task. However, once synthesized, ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride can be used for a variety of lab experiments, including in vitro and in vivo studies to investigate its antitumor and anti-inflammatory properties.

Future Directions

There are several potential future directions for the research on ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride. One possible direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Moreover, further studies are needed to elucidate the mechanism of action of ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride and to optimize its synthesis method to improve its overall yield. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride involves several steps, including the reaction of indole with bromine, followed by the reaction of the resulting compound with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then converted to the desired compound by the reaction with thionyl chloride. The overall yield of this process is relatively low, which makes the synthesis of ((3Z)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride)-7-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride a challenging task.

properties

IUPAC Name

(3Z)-7-bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-7-3-1-2-5-6(9(11)13-14)4-12-8(5)7/h1-4,12,14H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIZLZOTLVSBRM-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Br)NC=C2/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-indole-3-carboximidoyl chloride,N-hydro

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